molecular formula C10H10N2O6 B7936472 2-[(2-Nitrophenyl)amino]butanedioic acid

2-[(2-Nitrophenyl)amino]butanedioic acid

Cat. No.: B7936472
M. Wt: 254.20 g/mol
InChI Key: RWSDSNMBLLDYCJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Nitrophenyl)amino]butanedioic acid typically involves the reaction of 2-nitroaniline with maleic anhydride. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:

    Solvent: A polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Temperature: Elevated temperatures around 80-100°C to facilitate the reaction.

    Catalyst: Acidic or basic catalysts may be used to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Nitrophenyl)amino]butanedioic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 2-[(2-Aminophenyl)amino]butanedioic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Nitrophenyl)amino]butanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-[(2-Nitrophenyl)amino]butanedioic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in various binding interactions, while the amino butanedioic acid moiety can form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Aminophenyl)amino]butanedioic acid: A reduced form of the compound with an amino group instead of a nitro group.

    2-[(2-Chlorophenyl)amino]butanedioic acid: A derivative with a chloro group instead of a nitro group.

    2-[(2-Methylphenyl)amino]butanedioic acid: A derivative with a methyl group instead of a nitro group.

Uniqueness

2-[(2-Nitrophenyl)amino]butanedioic acid is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can undergo specific chemical transformations, making this compound a versatile intermediate in organic synthesis and a valuable tool in biological studies.

Properties

IUPAC Name

2-(2-nitroanilino)butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6/c13-9(14)5-7(10(15)16)11-6-3-1-2-4-8(6)12(17)18/h1-4,7,11H,5H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSDSNMBLLDYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(CC(=O)O)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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